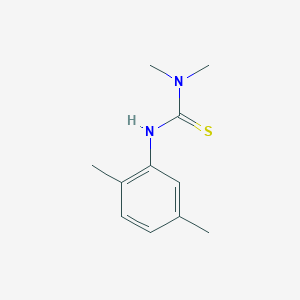

N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

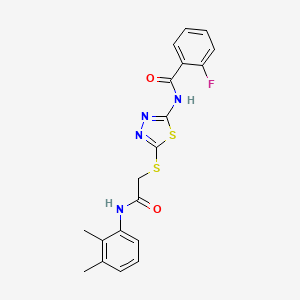

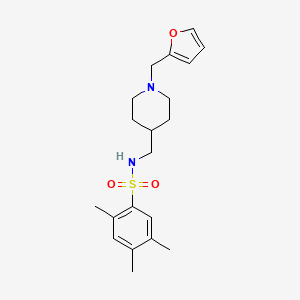

“N’-(2,5-dimethylphenyl)-N,N-dimethylthiourea” is a thiourea derivative. Thiourea is an organic compound that is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . The “N’-(2,5-dimethylphenyl)” part of the compound indicates that a 2,5-dimethylphenyl group is attached to one of the nitrogen atoms of the thiourea .

Molecular Structure Analysis

The molecular structure of “N’-(2,5-dimethylphenyl)-N,N-dimethylthiourea” would consist of a thiourea core, with a 2,5-dimethylphenyl group attached to one of the nitrogen atoms and two methyl groups attached to the other nitrogen atom .Applications De Recherche Scientifique

Synthesis and Chemical Properties

N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea is involved in various chemical synthesis processes. For example, a study by Vaickelionienė et al. (2005) discussed the synthesis of various pyrimidinediones and their thio analogues, which are important in medicinal chemistry, using related β-alanines (Vaickelionienė, Mickevičius, & Mikulskiene, 2005). Additionally, Arjunan et al. (2012) carried out experimental and quantum chemical investigations on compounds structurally similar to N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea, providing insights into their structural and thermodynamical characteristics (Arjunan, Kalaivani, Sakiladevi, Carthigayan, & Mohan, 2012).

Biological Screening and Pharmacological Analysis

In the field of pharmacology, derivatives of N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea have been synthesized and analyzed for their biological activities. A study by Abbasi et al. (2016) synthesized a series of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and screened them for various biological activities, including antibacterial and antienzymatic activities (Abbasi, Islam, Rehman, Rasool, Rubab, Hussain, Ahmad, Ashraf, Shahid, & Shah, 2016).

Antioxidant and Stress Response in Plants

N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea has been investigated for its role in plant stress response. Yadu et al. (2019) explored how dimethylthiourea mediates physiological and metabolic processes in plants under arsenic stress, highlighting its potential in enhancing plant resistance to environmental stressors (Yadu, Chandrakar, Tamboli, & Keshavkant, 2019).

Propriétés

IUPAC Name |

3-(2,5-dimethylphenyl)-1,1-dimethylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-8-5-6-9(2)10(7-8)12-11(14)13(3)4/h5-7H,1-4H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEQLRPCCKRYJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727446 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2447833.png)

![1-[(2-chloro-6-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2447836.png)

![N-[3-tert-butyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazol-5-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2447839.png)

![4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}aniline hydrochloride](/img/structure/B2447840.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one](/img/structure/B2447841.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2447844.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2447845.png)

![(E)-3-(2-chlorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2447847.png)

![3-Bromo-7-methoxy-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2447849.png)